Regioisomeric Identity: Why the 2-Methoxy-1-methyl-3,5-dinitro Arrangement Is Not Interchangeable with 4-Methoxy-3,5-dinitrotoluene (CAS 29455-11-6)
CAS 29027-13-2 (2-methoxy-1-methyl-3,5-dinitrobenzene) and CAS 29455-11-6 (4-methoxy-3,5-dinitrotoluene) share the identical molecular formula C8H8N2O5 but differ in the position of the methoxy group relative to the methyl and nitro substituents. This regioisomeric difference produces measurable divergence in computed physicochemical parameters . The target compound features nitro groups at positions 3 and 5 with methoxy at position 2, while the comparator has nitro groups at positions 3 and 5 with methoxy at position 4 .
| Evidence Dimension | Regioisomeric substitution pattern and resulting LogP |
|---|---|
| Target Compound Data | 2-Methoxy-1-methyl-3,5-dinitrobenzene: LogP = 2.02, PSA = 100.87 Ų, boiling point = 369.8 ± 37.0 °C |
| Comparator Or Baseline | 4-Methoxy-3,5-dinitrotoluene (CAS 29455-11-6): LogP = 2.87, PSA = 100.87 Ų, melting point = 122.0–126.0 °C, boiling point = 368.9 °C |
| Quantified Difference | LogP difference: Δ = 0.85 units (comparator is ~42% more lipophilic by LogP). Boiling point difference: ~0.9 °C. The comparator is a crystalline solid with a defined melting point range, while no melting point is reported for the target compound, suggesting it may exist as a liquid or low-melting solid at ambient temperature. |
| Conditions | Computed/predicted physicochemical properties from chemical databases (Chemsrc, Chem960) |
Why This Matters
A LogP difference of 0.85 units translates to an approximately 7-fold difference in octanol-water partition coefficient, directly impacting extraction efficiency, chromatographic retention, and environmental fate modeling, making the two regioisomers non-substitutable in analytical workflows.
